molecular formula C7H14N2O2S B13326670 N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide

Cat. No.: B13326670
M. Wt: 190.27 g/mol
InChI Key: SWVURHALGJEQHR-UHFFFAOYSA-N
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Description

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a carboxamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The sulfonamide group is known for its role in various pharmaceuticals, while the carboxamide group is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with dimethyl sulfoxide (DMSO) and a suitable activating agent such as oxalyl chloride. The reaction typically occurs under mild conditions, with the formation of the sulfonamide group facilitated by the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxamide carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted sulfonamide or carboxamide derivatives.

Scientific Research Applications

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: Lacks the sulfonamide group but shares the pyrrolidine and carboxamide functionalities.

    N-(dimethylsulfonyl)pyrrolidine: Contains a sulfonyl group instead of a sulfonamide group.

    N-(dimethyl(oxo)-l6-sulfaneylidene)propanamide: Similar structure but with a propanamide group instead of a pyrrolidine ring.

Uniqueness

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is unique due to the combination of its sulfonamide, pyrrolidine, and carboxamide groups. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3

InChI Key

SWVURHALGJEQHR-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)C1CCCN1)(=O)C

Origin of Product

United States

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